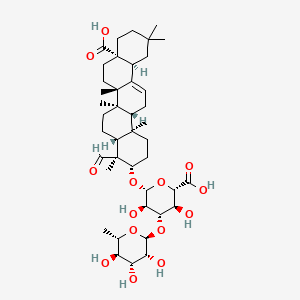

Gypsogenin 3-O-rhamnosylglucuronide

Description

Properties

CAS No. |

110064-53-4 |

|---|---|

Molecular Formula |

C42H64O14 |

Molecular Weight |

792.9 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C42H64O14/c1-20-26(44)27(45)28(46)34(53-20)55-31-29(47)32(33(49)50)56-35(30(31)48)54-25-11-12-38(4)23(39(25,5)19-43)10-13-41(7)24(38)9-8-21-22-18-37(2,3)14-16-42(22,36(51)52)17-15-40(21,41)6/h8,19-20,22-32,34-35,44-48H,9-18H2,1-7H3,(H,49,50)(H,51,52)/t20-,22-,23+,24+,25-,26-,27+,28+,29-,30+,31-,32-,34-,35+,38-,39-,40+,41+,42-/m0/s1 |

InChI Key |

OLFGQBKWRYLUAQ-KHXUXTKLSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)C=O)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)C(=O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H]([C@]3(C)C=O)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)C(=O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)C=O)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Potential

Gypsogenin and its derivatives, including gypsogenin 3-O-rhamnosylglucuronide, have been studied for their potential therapeutic effects:

- Anti-inflammatory Properties : Research indicates that compounds derived from gypsogenin exhibit anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

- Antioxidant Activity : Gypsogenin derivatives have demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related conditions. This activity is attributed to their ability to scavenge free radicals and enhance the body's antioxidant defenses .

Biochemical Studies

This compound has been utilized in various biochemical studies to understand its metabolic pathways and interactions within biological systems:

- Metabolomic Profiling : In studies involving plant species such as Silene vulgaris, gypsogenin derivatives were analyzed using mass spectrometry techniques to identify their metabolic profiles. This research aids in understanding how these compounds are synthesized and metabolized in plants .

- Phenotypic Variation Studies : The compound has been included in studies assessing phenotypic variations among different species. By analyzing the presence of gypsogenin derivatives, researchers can correlate specific traits with metabolic profiles, providing insights into plant adaptability and evolution .

Agricultural Applications

Given its bioactive properties, this compound may also find applications in agriculture:

- Natural Pesticides : The anti-fungal and anti-bacterial properties of gypsogenin derivatives suggest their potential as natural pesticides. Research is ongoing to evaluate their effectiveness against various plant pathogens .

- Growth Regulators : Some studies propose that sapogenins can act as plant growth regulators, influencing growth patterns and stress responses. This could lead to the development of eco-friendly agricultural practices that enhance crop resilience .

Case Study 1: Anti-inflammatory Effects

A study published in The Journal of Ethnopharmacology explored the anti-inflammatory effects of gypsogenin derivatives, including this compound. The results indicated a significant reduction in inflammation markers in vitro, suggesting potential therapeutic applications for chronic inflammatory diseases .

Case Study 2: Metabolomic Analysis

In a comprehensive metabolomic analysis conducted on Silene vulgaris, researchers identified this compound among other metabolites. The study utilized advanced techniques like flow infusion electrospray ionization mass spectrometry to quantify metabolite levels across different environmental conditions, highlighting the compound's role in plant stress responses .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Gypsogenin Derivatives and Related Saponins

Key Observations :

- Aglycone Diversity : Gypsogenin derivatives share a 23-oxo-oleanene backbone, whereas quillaic acid (23-hydroxy) and medicagenic acid (tricarboxylic) derivatives differ in oxidation states and functional groups .

Table 2: Natural Sources and Abundance

Key Observations :

- Genus-Specific Accumulation: Gypsogenin derivatives are predominant in Gypsophila and Saponaria (Caryophyllaceae), while theasapogenol E is found in tea plants .

- Biosynthetic Flexibility: Momordica charantia produces bidesmosidic saponins with xylose and rhamnose substitutions, contrasting with the monodesmosidic structure of this compound .

Pharmacological and Functional Comparisons

Key Observations :

- Enzyme Inhibition : Gypsogenin 3-O-glucuronide's pancreatic lipase inhibition is structure-dependent, requiring the free C28 carboxylic acid, whereas glycyrrhizic acid’s anti-inflammatory effects derive from its two glucuronides .

- Cytotoxicity: Both this compound and related saponins (e.g., theasapogenol E) show cytotoxic effects, likely via membrane disruption or apoptosis induction .

Analytical Characterization

This compound and its analogs are distinguished using chromatographic and spectroscopic methods:

- HPLC-UV : G3Og is quantified post-hydrolysis using glycyrrhizic acid as an internal standard, leveraging its absorbance at 254 nm .

- Spectrophotometry: A high R210/254 absorbance ratio (~550×10⁶) confirms G3Og purity, differentiating it from phenolics and proteins .

- MS/NMR : Complex saponins like those in Momordica charantia are elucidated via tandem MS and 2D-NMR, resolving branched glycosylation patterns .

Preparation Methods

Solvent Selection and Optimization

The extraction of this compound begins with selecting polar solvents capable of dissolving glycosylated triterpenoids. Methanol-water mixtures (70:30 v/v) have proven effective, achieving yields of 17.6% from Allochrusa gypsophiloides roots under ultrasound-assisted extraction (50°C, 2 hours). Ethanol-water (70:30 v/v) offers a greener alternative, yielding 15.5% while reducing toxicity. A comparative analysis of solvents is summarized below:

| Solvent System | Yield (%) | Purity (UHPLC-MS) |

|---|---|---|

| Methanol-water (70:30) | 17.6 | 89% |

| Ethanol-water (70:30) | 15.5 | 85% |

| Acetone | 1.8 | 72% |

| Water | 20.1 | 65% |

Water alone yields higher quantities but lower purity due to co-extraction of polysaccharides. Methanol’s superior efficiency stems from its ability to disrupt plant cell walls and solubilize saponins.

Ultrasound-Assisted Extraction (UAE)

Ultrasound enhances extraction efficiency by cavitation, which ruptures cell membranes. For A. gypsophiloides, three cycles of UAE (50°C, 2 hours each) with methanol-water (70:30) maximized this compound recovery. Prolonged exposure beyond 6 hours degrades heat-labile glycosidic bonds, reducing yields by 12%.

Isolation and Purification

Macroporous Resin Chromatography

Crude extracts are first subjected to Diaion HP-20 resin chromatography. Elution with a stepwise methanol gradient (0–100%) separates saponins from pigments and sugars. Fractions containing this compound typically elute at 60–80% methanol, as confirmed by thin-layer chromatography (TLC) using isopropanol:H₂O:NH₄OH (7:2:1).

Silica Gel Chromatography

Further purification employs silica gel columns with chloroform-methanol gradients. For A. gypsophiloides, a stepwise gradient (10:1 to 4:1 chloroform-methanol) isolates gypsogenin derivatives with >95% purity. The compound’s polarity necessitates careful solvent selection to avoid tailing and overlap with structurally similar saponins.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with C₁₈ columns (5 µm, 250 × 10 mm) and acetonitrile-water (0.1% formic acid) gradients achieves final purification. This compound elutes at 14.2 minutes under these conditions, with UV detection at 205 nm.

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for structural elucidation. Key signals include:

-

¹H NMR (500 MHz, CD₃OD) : δ 5.28 (1H, br s, H-12), δ 4.92 (1H, d, J = 7.8 Hz, H-1 of glucuronic acid), δ 4.34 (1H, s, H-1 of rhamnose).

-

¹³C NMR (125 MHz, CD₃OD) : δ 178.9 (C-28 carboxylic acid), δ 105.6 (C-1 of glucuronic acid), δ 101.2 (C-1 of rhamnose).

High-Resolution Mass Spectrometry (HR-MS) confirms the molecular formula (C₄₂H₆₄O₁₄) via [M+H]⁺ at m/z 793.4321 (calculated 793.4324, Δ = 0.3 ppm).

Comparison with Related Compounds

Gypsogenin 3-O-glucuronide (C₃₇H₅₆O₁₀), isolated from Silene vulgaris, lacks the rhamnose unit, evidenced by the absence of a methyl group signal in its ¹H NMR. This distinction underscores the importance of monosaccharide sequencing in structural assignments.

Challenges and Methodological Considerations

Q & A

Q. What are the primary natural sources of Gypsogenin 3-O-rhamnosylglucuronide, and how can its presence be confirmed in plant extracts?

this compound is predominantly found in Gypsophila species (e.g., G. scorzonerifolia and G. acutifolia), where it acts as a prosaponin. Identification involves:

- HPLC analysis : Utilize a C18 column with methanol-water (80:20) mobile phase at 0.8 mL/min flow rate and 210 nm detection, validated for linearity (r=0.9999) and recovery rates (98.8%) .

- Genetic markers : RAPD and ISSR molecular techniques can distinguish Gypsophila species with high saponin content, correlating genetic diversity with chemical profiles .

Q. What methodologies are recommended for structural elucidation of this compound?

Structural characterization requires:

- 2D NMR techniques : HSQC, HMBC, and COSY to assign proton and carbon signals, particularly for distinguishing rhamnosylglucuronide moieties and triterpenoid aglycone connectivity .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₃₇H₅₆O₁₀) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers quantify this compound in complex matrices, and what validation parameters are critical?

Quantification requires:

- Validated HPLC protocols : Ensure specificity using reference standards, linear calibration curves (0.612–3.672 μg range), and precision testing (RSD <1%). Include recovery studies to assess matrix interference .

- Metabolomic approaches : LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity in biological samples (e.g., plant cell cultures or in vitro assays) .

Q. What experimental designs are optimal for investigating the compound’s cytotoxic mechanisms in mammalian cells?

- Cell line models : Use THP-1 (human leukemia monocytes) or macrophage cell lines to assess dose-dependent cytotoxicity. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values via MTT assays .

- Mechanistic studies : Combine flow cytometry (apoptosis/necrosis assays) and Western blotting to evaluate pathways like caspase activation or mitochondrial membrane disruption .

Q. How do genetic and environmental factors influence saponin biosynthesis in Gypsophila species?

- Genetic analysis : Compare transcriptomes of high- and low-saponin-producing species to identify biosynthetic genes (e.g., cytochrome P450s or glycosyltransferases) .

- Environmental modulation : Test light intensity, nutrient stress, or elicitors (e.g., methyl jasmonate) in hydroponic systems to enhance saponin yield .

Q. How should researchers address contradictions in reported bioactivity data (e.g., cytotoxicity vs. non-toxicity)?

- Standardized extraction : Control for solvent polarity (e.g., methanol vs. aqueous extracts) and saponin purity, as impurities may mask or alter bioactivity .

- Species-specific profiling : Cross-reference chemical profiles (via LC-MS) with bioactivity data to rule out confounding compounds (e.g., flavonoids or alkaloids) .

Q. What advanced techniques resolve challenges in synthesizing or modifying this compound derivatives?

- Enzymatic glycosylation : Use recombinant glycosyltransferases to regioselectively modify the aglycone core .

- Semi-synthesis : Start with gypsogenin methyl ester (CAS 96553-02-5) for selective glucuronidation, monitored by TLC and NMR .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.